2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves multiple steps, starting with the preparation of the furan and triazolo-pyridazine moieties. The synthetic route typically includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazolo-pyridazine core: This involves the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids, followed by cyclization.
Coupling of the furan and triazolo-pyridazine units: This step often involves the use of sulfur-containing reagents to form the sulfanyl linkage.
Introduction of the piperidinyl group: This can be achieved through nucleophilic substitution reactions using piperidine and suitable electrophilic intermediates.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazolo-pyridazine core can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Scientific Research Applications
2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor agent, with studies showing its ability to inhibit the growth of various cancer cell lines.
Biological Research: The compound is used to study the interactions of heterocyclic compounds with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of sulfur-containing heterocycles.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites and inhibit enzymatic activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one stands out due to its unique combination of furan, triazolo-pyridazine, and piperidinyl moieties. Similar compounds include:
6-[2-(furan-2-yl)ethyl]-1,2,4-triazine derivatives: Known for their antitumor activities.
Triazolo[4,3-b]pyridazine derivatives: Explored for their antimicrobial and anticancer properties.
Piperidinyl-substituted heterocycles: Studied for their potential as enzyme inhibitors and receptor modulators.
The uniqueness of this compound lies in its ability to combine these functionalities into a single molecule, offering a versatile platform for drug design and development .
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-15(20-8-2-1-3-9-20)11-24-16-18-17-14-7-6-12(19-21(14)16)13-5-4-10-23-13/h4-7,10H,1-3,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKRPAIFMAPOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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